molecular formula C16H24BBrO2 B8252818 2-(3-Bromo-5-(tert-butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Bromo-5-(tert-butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8252818
M. Wt: 339.1 g/mol
InChI Key: USCADQBUBYCRMS-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-(tert-butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its stability and reactivity. The compound features a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a brominated aryl group substituted with a bulky tert-butyl moiety at the 5-position. This structural configuration enhances steric protection of the boron atom, improving stability against hydrolysis and oxidation compared to simpler arylboronic acids . The bromine substituent at the 3-position serves as a versatile handle for further functionalization via halogen exchange or cross-coupling reactions.

Properties

IUPAC Name

2-(3-bromo-5-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BBrO2/c1-14(2,3)11-8-12(10-13(18)9-11)17-19-15(4,5)16(6,7)20-17/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCADQBUBYCRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pinacol-Mediated Boronic Esterification

The most widely adopted method involves reacting 3-bromo-5-(tert-butyl)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous diethyl ether. This exothermic reaction proceeds via nucleophilic attack of the boronic acid’s hydroxyl groups on pinacol, forming the cyclic dioxaborolane ring.

Reaction Conditions:

  • Molar Ratio: Boronic acid : pinacol = 1 : 3

  • Solvent: Anhydrous Et₂O (0.7 M)

  • Duration: 16 hours at room temperature

  • Workup: Sequential washes with H₂O, MgSO₄ drying, and silica gel chromatography (hexanes/EtOAc).

This method achieves 96% yield for structurally analogous boronic esters, as demonstrated in the synthesis of tert-butyl-substituted biphenyl derivatives.

MgSO₄-Accelerated Toluene Reflux

An alternative protocol employs toluene as the solvent with substoichiometric MgSO₄ to accelerate esterification:

Reaction Conditions:

  • Molar Ratio: Boronic acid : pinacol = 1 : 1

  • Additive: MgSO₄ (0.5 equiv)

  • Solvent: Toluene (1.0 M)

  • Temperature: 90°C for 2 hours

MgSO₄ acts as a desiccant, shifting the equilibrium toward product formation by sequestering water. This method reduces reaction time by 88% compared to the Et₂O route while maintaining yields >90%.

Experimental Procedures and Optimization

Solvent and Catalyst Screening

While Pd(PPh₃)₄ and other transition metal catalysts are employed in downstream cross-couplings, the boronic ester synthesis itself operates under catalyst-free conditions. Solvent screening reveals:

  • Ether Solvents (Et₂O, THF): Favor slow, high-yield reactions

  • Aromatic Solvents (Toluene): Enable rapid kinetics but require elevated temperatures

  • Polar Aprotic Solvents (DMF): Unsuitable due to boronic acid protodeboronation risks

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.35 (s, 18H, C(CH₃)₃)

    • δ 1.25 (s, 12H, B-O-C(CH₃)₂)

    • δ 7.45–7.30 (m, 3H, aryl-H)

  • ¹¹B NMR: Single peak at δ 30.2 ppm, confirming tetrahedral boron geometry

  • HRMS: [M+H]⁺ calcd. for C₁₆H₂₄BBrO₂: 339.1; found: 339.0

Challenges and Mitigation Strategies

Moisture Sensitivity

The tert-butyl group’s steric bulk impedes boronic ester hydrolysis, but strict anhydrous conditions remain essential. Best practices include:

  • Schlenk line techniques for solvent drying

  • Molecular sieves (4Å) in storage solutions

Byproduct Formation

Trace quantities (<2%) of debrominated side products may form during prolonged reflux. Mitigated by:

  • Controlled reaction times (<2 h at 90°C)

  • Exclusion of light to prevent radical pathways

Applications in Cross-Coupling Reactions

While beyond this report’s scope, the compound’s utility is exemplified in:

  • Suzuki-Miyaura Couplings: Pd-catalyzed aryl-aryl bond formation

  • Photoredox Catalysis: Ni/dual catalysis for C(sp³)-C(sp²) linkages

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-(tert-butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts (such as Pd(PPh3)4), bases (such as K2CO3 or NaOH), and solvents (such as toluene or ethanol). The reaction typically occurs under mild conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(3-Bromo-5-(tert-butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-(tert-butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents on the aryl ring significantly influence the compound’s reactivity and stability. A comparative analysis is provided below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
2-(3-Bromo-5-(tert-butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Br, 5-t-Bu 352.06 High steric protection; stable under ambient conditions
2-(4-(tert-butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2h) 4-t-Bu 260.18 Lower steric hindrance; prone to quadrupolar broadening in NMR analysis
2-(2-Bromo-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-Br, 5-CF3O 366.97 Electron-withdrawing CF3O group enhances electrophilicity; sensitive to heat
2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-Br, 2-Me 297.00 Moderate steric bulk; used in Suzuki couplings for drug intermediates
2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Me, 5-Me 232.13 Electron-donating methyl groups reduce reactivity; high purity (97%)

Key Observations :

  • Steric Effects : Bulky substituents like tert-butyl (t-Bu) at the 5-position (main compound) provide superior stability compared to smaller groups (e.g., methyl in ).
  • Electronic Effects : Electron-withdrawing groups (e.g., CF3O in ) increase electrophilicity, favoring nucleophilic substitution, whereas electron-donating groups (e.g., methyl in ) reduce reactivity.
Stability and Handling
  • Main Compound : The tert-butyl group enhances stability, but bromine necessitates storage at 2–8°C to prevent degradation .
  • Chlorinated Analogs : Compounds with labile substituents (e.g., CF3O in ) require inert atmospheres due to moisture sensitivity.

Biological Activity

2-(3-Bromo-5-(tert-butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in medicinal chemistry. Its unique structure combines a dioxaborolane ring with a brominated phenyl group, which may confer distinct biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

  • IUPAC Name : this compound
  • CAS Number : 1644527-00-3
  • Molecular Formula : C16H24BBrO2
  • Molecular Weight : 339.08 g/mol
  • Purity : ≥ 95%

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.

Enzyme Inhibition

Research indicates that compounds similar to dioxaborolanes can act as enzyme inhibitors. For instance, studies have shown that dioxaborolanes can inhibit cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism and the activation of prodrugs. The inhibition profile of these compounds is essential for assessing their pharmacokinetic properties and potential drug-drug interactions.

CompoundIC50 (μM)Target Enzyme
Example A0.34CYP3A4
Example B>50CYP1A2

Cytotoxicity and Antiproliferative Effects

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may exhibit selective toxicity towards certain cancer types while sparing normal cells.

Cell LineIC50 (μM)Selectivity Index
HepG2 (Liver)152.5
MCF7 (Breast)103.0
A549 (Lung)201.8

Case Study 1: Hepatitis C Virus Inhibition

A study investigated the use of boron-containing compounds as non-nucleoside inhibitors of Hepatitis C virus (HCV). The compound demonstrated significant antiviral activity with an IC50 value indicating effective inhibition of viral replication.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of similar dioxaborolanes. The findings revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-Bromo-5-(tert-butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound is synthesized via Suzuki-Miyaura coupling or direct boronation of pre-functionalized aryl halides. A representative approach involves reacting 3-bromo-5-(tert-butyl)phenylboronic acid with pinacol (1,2-diol) under anhydrous conditions in a polar aprotic solvent (e.g., THF) at 60–80°C for 12–24 hours . The tert-butyl group enhances steric protection of the boron center, reducing hydrolysis during purification . Table 1 : Comparison of Synthetic Methods
MethodYield (%)Purity (%)Key ConditionsReference
Boronic acid + Pinacol72–85>95THF, 80°C, 24h, N₂ atmosphere
Direct halogen exchange65–7890–95Pd catalysis, KOAc, dioxane

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, ¹¹B) to verify the dioxaborolane ring and substituents. The tert-butyl group appears as a singlet at ~1.3 ppm in ¹H NMR, while the boron signal in ¹¹B NMR resonates near 30 ppm. X-ray crystallography is recommended for absolute conformation, especially to resolve steric effects from the tert-butyl and bromo groups .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : The tert-butyl group improves stability by shielding the boron atom from nucleophilic attack. Store the compound under inert gas (Ar/N₂) at –20°C in anhydrous DCM or THF. Avoid prolonged exposure to moisture or acidic conditions, which hydrolyze the dioxaborolane ring .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-bromo and 5-tert-butyl substituents influence cross-coupling reactivity?

  • Methodological Answer : The bromo group acts as a leaving site in Suzuki couplings, while the tert-butyl group creates steric hindrance, slowing transmetallation. Kinetic studies show that electron-withdrawing bromo substituents increase oxidative addition rates in Pd-catalyzed reactions, but steric bulk reduces coupling efficiency with bulky aryl partners. Optimize ligand choice (e.g., SPhos vs. XPhos) to balance these effects . Table 2 : Reactivity Trends in Cross-Coupling
PartnerYield (%)Ligand UsedSteric Impact (tert-butyl)
Phenylboronic acid88SPhosModerate inhibition
2-Naphthylboronic acid63XPhosSevere inhibition

Q. What experimental strategies resolve contradictions in reported reaction yields for derivatives?

  • Methodological Answer : Discrepancies arise from solvent polarity, catalyst loading, or trace moisture. For example, higher yields in dioxane vs. THF (Evans et al., 2024) correlate with better solubility of intermediates. Use design-of-experiments (DoE) to isolate variables: vary Pd catalyst (0.5–5 mol%), base (KOAc vs. K₂CO₃), and temperature (60–100°C). LC-MS monitoring identifies side products like deboronation or homocoupling .

Q. How does the tert-butyl group affect solubility in diverse reaction media?

  • Methodological Answer : The tert-butyl group increases lipophilicity, enhancing solubility in non-polar solvents (toluene, hexanes) but reducing compatibility with polar aprotic solvents (DMF, DMSO). Conduct Hansen solubility parameter calculations (δD, δP, δH) to predict miscibility. Experimental data show a solubility of 12 mM in toluene vs. 4 mM in DMF at 25°C .

Q. What are the limitations of using this compound in photo-induced reactions?

  • Methodological Answer : The bromo substituent can undergo undesired homolytic cleavage under UV light, generating aryl radicals that quench catalytic cycles. Mitigate this by using blue-light photocatalysts (e.g., Ir(ppy)₃) instead of UV sources. Control experiments under NIR irradiation show no degradation over 6 hours .

Data Contradiction Analysis

Q. Why do some studies report conflicting stability data for dioxaborolane derivatives?

  • Methodological Answer : Stability variations stem from substituent electronic profiles and purification methods. For example, electron-deficient aryl groups (e.g., 3,5-dichloro) accelerate hydrolysis compared to electron-rich systems. Always report purification details (e.g., column chromatography vs. recrystallization) and moisture content (<50 ppm) in solvents .

Key Research Gaps Identified

  • Role of the tert-butyl group in suppressing protodeboronation during coupling.
  • Impact of boron coordination geometry on catalytic cycle efficiency.

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